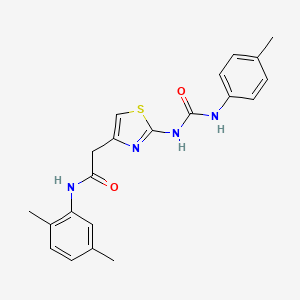

2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H30N6O2 and its molecular weight is 386.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Activities

- Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives: A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives and evaluating their cytotoxic and 5-lipoxygenase inhibition activities. The study explored the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

Antitubercular Activities

- In Silico and In Vitro Antitubercular Studies for Nitrogen Rich Hybrids: A 2022 study by Vavaiya et al. synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and tested them for antitubercular activity against M. tuberculosis H37Rv strains. The study used in silico design approaches for lead modification (Vavaiya et al., 2022).

Insecticidal and Antibacterial Potential

- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics: Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential. The study highlights the relation between structure and biological activity of these compounds (Deohate & Palaspagar, 2020).

Antimicrobial Agents

- Synthesis and Biological Evaluation of New Pyrazolopyrimidin-4-ones: Aggarwal et al. (2013) focused on the synthesis of hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione and its derivatives, which were screened for antibacterial activity against various bacteria (Aggarwal et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the nuclear receptor Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for neurodegenerative disorders like Parkinson’s disease .

Mode of Action

This compound acts as an agonist of Nurr1 , enhancing its transcriptional activity . The interaction with Nurr1 leads to the activation of this receptor, which in turn can have various downstream effects depending on the cellular context .

Biochemical Pathways

The activation of Nurr1 by this compound can affect multiple biochemical pathways. These include pathways related to the development and function of dopamine neurons, as well as pathways involved in neuroprotection . The exact downstream effects can vary depending on the specific cellular context and the level of Nurr1 activation.

Pharmacokinetics

Similar compounds with a piperazine moiety have been shown to have good bioavailability and brain penetration

Result of Action

The activation of Nurr1 by this compound can lead to neuroprotective effects in vitro . In animal models of Parkinson’s disease, this compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits .

properties

IUPAC Name |

2-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O2/c1-6-24-9-11-25(12-10-24)18(27)8-7-17-15(4)23-26(16(17)5)20-21-14(3)13(2)19(28)22-20/h6-12H2,1-5H3,(H,21,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSACFNGPMDSDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)

![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)